3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the etherification of 3-ethoxy-4-hydroxybenzaldehyde with 3-(3-phenoxypropoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzoic acid.
Reduction: 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde is primarily based on its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ether groups may also facilitate interactions with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar Compounds
3-Ethoxy-4-[3-(4-methylphenoxy)propoxy]benzaldehyde: Similar structure but with a methyl group on the phenoxy ring.
3-Ethoxy-4-[3-(4-chlorophenoxy)propoxy]benzaldehyde: Similar structure but with a chlorine atom on the phenoxy ring.
Uniqueness
The presence of the phenoxypropoxy moiety also differentiates it from other similar compounds, providing unique chemical and biological properties .
Properties
CAS No. |
656810-15-0 |
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Molecular Formula |
C21H26O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3-ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde |
InChI |
InChI=1S/C21H26O5/c1-2-24-21-16-18(17-22)10-11-20(21)26-15-7-13-23-12-6-14-25-19-8-4-3-5-9-19/h3-5,8-11,16-17H,2,6-7,12-15H2,1H3 |
InChI Key |
WGQUSSMUJJAKRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCCOCCCOC2=CC=CC=C2 |
Origin of Product |
United States |
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